5-Phenoxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWSVNNWJDHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenoxynicotinic Acid and Analogues
Strategies for Carbon-Oxygen Bond Formation in Phenoxy-Nicotinic Systems
The crucial step in constructing the 5-phenoxynicotinic acid scaffold is the formation of the carbon-oxygen bond between the pyridine (B92270) and phenyl rings. Two principal strategies dominate this transformation: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable method for introducing the phenoxy group. Pyridine, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles. youtube.com This reactivity is enhanced at the positions ortho and para (2- and 4-positions) to the ring nitrogen due to the ability of the nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comvaia.com
For the synthesis of this compound, a suitable leaving group, such as a halogen, is required at the 5-position of the nicotinic acid derivative. The reaction proceeds by the attack of a phenoxide nucleophile on the electron-deficient pyridine ring. While SNAr reactions are generally favored at the 2- and 4-positions, they can occur at the 3- and 5-positions, often requiring more forcing conditions like higher temperatures. sci-hub.se The use of microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines. sci-hub.se
Table 1: Examples of Nucleophilic Aromatic Substitution in Pyridine Systems
| Pyridine Substrate | Nucleophile | Product | Conditions | Reference |
| 4-chloropyridine | Methoxide ion | 4-methoxypyridine | Not specified | vaia.com |
| 2-iodopyridine | Sodium phenoxide | 2-phenoxypyridine | DMSO or HMPA, ~100°C | sci-hub.se |
| 2-chloronicotinic acid | Aromatic amines | 2-(arylamino)nicotinic acids | Water, reflux | researchgate.net |
This table is illustrative and may not directly represent the synthesis of this compound but demonstrates the principles of SNAr on pyridine rings.
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of the aryl ether bond. youtube.comresearchgate.netpolyu.edu.hk The Ullmann condensation, a classic copper-catalyzed reaction, is a traditional method for forming diaryl ethers and has been adapted using palladium and nickel catalysts, which often allow for milder reaction conditions. iitk.ac.inwikipedia.orgwikipedia.org
In this approach, a halonicotinic acid derivative is coupled with a phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the palladium(0) species to the aryl halide, followed by transmetalation with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the palladium(0) catalyst. youtube.com These methods are often highly efficient and tolerate a wide range of functional groups. researchgate.net
The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being commonly employed. csic.es The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize the yield of the desired this compound derivative.
Convergent and Linear Synthesis Pathways to this compound Core
The synthesis of the this compound core can be approached through either a linear or a convergent strategy. fiveable.mechemistnotes.com
The choice between a linear and convergent approach depends on the complexity of the target molecule and the availability of the starting materials. For simple analogues, a linear synthesis may be sufficient, while for more complex derivatives, a convergent strategy is often preferred.
Methodologies for Derivatization at the Nicotinic Acid Moiety
Once the this compound core is established, the carboxylic acid functionality provides a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues.
Esterification of the carboxylic acid group of this compound is a common derivatization strategy. acs.org This can be achieved through various standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org For instance, nicotinic acid can be esterified with methanol (B129727) using sulfuric acid as a catalyst to produce methyl nicotinate (B505614). scholarsresearchlibrary.com
The carboxylic acid group of this compound can be readily converted into amides and hydrazides, which are important classes of derivatives. google.com Amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an appropriate amine. sciencescholar.usmdpi.com
Similarly, hydrazides are synthesized by reacting the corresponding ester or acyl chloride with hydrazine (B178648) hydrate. sciencescholar.usgoogle.comresearchgate.net For example, nicotinic acid hydrazide can be prepared by reacting ethyl nicotinate with hydrazine hydrate. sciencescholar.us These hydrazides can then be used as building blocks for the synthesis of other heterocyclic systems. sciencescholar.us A patented process describes the condensation of a carboxylic acid, such as isonicotinic acid, with hydrazine using a titanium or zirconium-based catalyst to produce the corresponding hydrazide. google.com
Cyclization Reactions to Form Fused Heterocyclic Systems
The construction of fused heterocyclic systems from this compound is a key strategy for expanding its chemical space and exploring new pharmacological activities. These reactions typically involve the formation of a new ring fused to the pyridine core, leading to structures such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines.
One common approach involves the conversion of the carboxylic acid group of a substituted nicotinic acid to a more reactive intermediate, which then undergoes cyclization. For instance, the synthesis of furo[2,3-b]pyridines can be achieved from 2-chloronicotinic acid derivatives. The initial step is often the esterification of the nicotinic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable nucleophile that also contains a group capable of subsequent intramolecular cyclization. For example, reacting an ethyl 2-chloronicotinate derivative with ethyl 2-hydroxyacetate can lead to the formation of a furo[2,3-b]pyridine (B1315467) core. nih.gov This methodology can be adapted for this compound by first introducing a leaving group at the 2-position.
Another important class of fused heterocycles is the thieno[2,3-b]pyridines. The synthesis of these systems often starts from a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative. mdpi.com These precursors can be prepared through multicomponent reactions. Subsequent reactions, such as alkylation of the sulfur atom followed by intramolecular cyclization, can yield the desired thieno[2,3-b]pyridine (B153569) scaffold. nih.gov For example, cycloalkanones can be converted into enolate salts, which then react with cyanothioacetamide to form the core pyridine-thione ring, which can be further elaborated. nih.gov
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of fused systems. For instance, a Suzuki-Miyaura cross-coupling can be employed to introduce various substituents onto the heterocyclic core before or after the cyclization step, allowing for the creation of a diverse library of compounds. nih.gov Microwave-assisted synthesis has been shown to be effective in accelerating these cyclization and coupling reactions. nih.gov
| Fused System | General Starting Material | Key Reaction Type | Ref. |
| Furo[2,3-b]pyridine | 2-Halonicotinic acid derivative | SNAr and intramolecular cyclization | nih.gov |
| Thieno[2,3-b]pyridine | 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | Alkylation and intramolecular cyclization | mdpi.comnih.gov |
| Pyrido[2',3':4,5]furo[3,2-d]pyrimidine | 3,5-Dibromopyridine | Multi-step synthesis including cyclization and cross-coupling | nih.gov |
Introduction of Thioamide and Other Chalcogen-Containing Functionalities
The introduction of thioamides and other chalcogen-containing groups into the this compound scaffold can significantly alter its physicochemical and biological properties. Thioamides, in particular, are known to be isosteres of amides with distinct electronic and steric characteristics.
The most direct method for the synthesis of a thioamide from a carboxylic acid is thionation, often using reagents like Lawesson's reagent or phosphorus pentasulfide. However, a more common route involves the conversion of the corresponding amide. Therefore, this compound would first be converted to its amide, 5-phenoxynicotinamide, which can then be treated with a thionating agent to yield 5-phenoxynicotinothioamide.
Alternatively, thioamides can be synthesized from nitriles. If a synthetic route to 5-phenoxy-3-cyanopyridine is available, it can be reacted with hydrogen sulfide (B99878) or other sulfur sources to produce the thioamide.
The introduction of selenium, another important chalcogen, can also be achieved. While specific examples for this compound are not prevalent, general methods for the synthesis of selenonicotinic acids can be considered. These might involve the use of selenium-containing reagents to displace a suitable leaving group on the pyridine ring or the direct selenation of an activated precursor.
| Functional Group | Synthetic Precursor | Key Reagent/Reaction |
| Thioamide | 5-Phenoxynicotinamide | Lawesson's Reagent / P4S10 |
| Thioamide | 5-Phenoxy-3-cyanopyridine | H2S / Sulfur source |
| Seleno-derivative | Halogenated this compound | Selenium nucleophile |
Green Chemistry Principles in the Synthesis of Phenoxynicotinic Acid Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve efficiency. The synthesis of phenoxynicotinic acid derivatives can benefit from these principles in several ways.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net It often leads to significantly reduced reaction times, increased yields, and can enable reactions that are difficult to perform under conventional heating. youtube.comnih.gov Microwave irradiation can be effectively used for various steps in the synthesis of this compound derivatives, including esterification, amide formation, and palladium-catalyzed cross-coupling reactions. nih.govnih.gov The use of microwave assistance in solvent-free conditions or with green solvents like water or ethanol (B145695) further enhances the green credentials of a synthetic route. youtube.com
Biocatalysis offers another sustainable approach to chemical synthesis. nih.govrsc.org Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous media. nih.gov For the synthesis of nicotinic acid derivatives, biocatalytic methods have been developed for the hydrolysis of nitriles to carboxylic acids. For instance, nitrilase enzymes can convert 3-cyanopyridine (B1664610) to nicotinic acid. This approach could potentially be applied to the synthesis of this compound if a suitable 5-phenoxy-3-cyanopyridine precursor is available. Furthermore, lipase-catalyzed esterification or amidation reactions represent a green alternative to traditional chemical methods. thieme.de
The use of greener solvents and reagents is a fundamental principle of green chemistry. Whenever possible, hazardous solvents like chlorinated hydrocarbons should be replaced with more benign alternatives such as water, ethanol, or supercritical fluids. The development of one-pot or multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, also contributes to a greener process by reducing solvent use and waste generation.
| Green Chemistry Approach | Application in Synthesis | Advantages | Ref. |
| Microwave-Assisted Synthesis | Cyclization, cross-coupling, esterification | Reduced reaction times, higher yields, energy efficiency | nih.govresearchgate.netyoutube.comnih.govnih.gov |
| Biocatalysis | Nitrile hydrolysis, esterification, amidation | High selectivity, mild conditions, aqueous media | nih.govrsc.orgthieme.de |
| Green Solvents/Reagents | Use of water, ethanol; one-pot reactions | Reduced toxicity and waste, improved atom economy | youtube.com |
Advanced Structural Characterization and Elucidation
Vibrational Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique pattern of absorption bands that correspond to the vibrational modes of the molecule's functional groups. For 5-Phenoxynicotinic acid, the FT-IR spectrum is expected to exhibit characteristic bands for the carboxylic acid, ether, and aromatic functionalities.
Key vibrational modes for this compound include the O-H stretch of the carboxylic acid, which typically appears as a broad band, and the C=O stretch, which is a strong, sharp absorption. The C-O-C stretching of the ether linkage and the various C-H and C=C vibrations of the pyridine (B92270) and benzene (B151609) rings also produce distinct signals. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 |
| Aromatic Ether | C-O-C Asymmetric Stretch | 1270 - 1230 |
| Aromatic Ether | C-O-C Symmetric Stretch | 1050 - 1010 |
| Aromatic Rings | C=C Stretch | 1600 - 1450 |
| Aromatic Rings | C-H Bending (out-of-plane) | 900 - 675 |
Note: These are predicted ranges and actual values may vary based on the specific molecular environment and sample state.
Raman spectroscopy is a complementary vibrational technique to FT-IR that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic "fingerprint" of a molecule. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the carbon-carbon backbone.
The Raman spectrum would be expected to show strong bands corresponding to the ring breathing modes of both the pyridine and benzene rings. These modes involve the symmetric expansion and contraction of the rings and are often intense in Raman spectra. Other notable signals would arise from in-plane and out-of-plane C-H bending vibrations. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in both solution and the solid state. It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, while spin-spin coupling between neighboring protons reveals their connectivity.
In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons on the pyridine ring and the phenoxy group. The protons on the pyridine ring (H-2, H-4, and H-6) would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating phenoxy group. The protons of the phenoxy group would also resonate in the aromatic region, with a characteristic splitting pattern. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 8.8 - 9.2 | d | ~2.5 |
| H-4 (Pyridine) | 8.2 - 8.6 | dd | ~2.5, ~0.5 |
| H-6 (Pyridine) | 7.8 - 8.2 | d | ~0.5 |
| H (Phenoxy, ortho) | 7.2 - 7.5 | m | - |
| H (Phenoxy, meta) | 7.0 - 7.3 | m | - |
| H (Phenoxy, para) | 7.0 - 7.3 | m | - |
| COOH | 10.0 - 13.0 | br s | - |
Note: These are predicted values. Actual chemical shifts and coupling constants can be influenced by the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its hybridization and electronic environment.
The ¹³C NMR spectrum of this compound would show signals for all the carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at a significantly downfield chemical shift. The carbons of the pyridine and benzene rings would resonate in the aromatic region, with their specific chemical shifts determined by the attached functional groups. Quaternary carbons, such as C-3 and C-5 of the pyridine ring and the carbon of the phenoxy group attached to the oxygen, would typically show weaker signals. youtube.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-2 (Pyridine) | 150 - 155 |
| C-3 (Pyridine) | 120 - 125 |
| C-4 (Pyridine) | 140 - 145 |
| C-5 (Pyridine) | 155 - 160 |
| C-6 (Pyridine) | 135 - 140 |
| C (Phenoxy, C-O) | 155 - 160 |
| C (Phenoxy, ortho) | 118 - 122 |
| C (Phenoxy, meta) | 128 - 132 |
| C (Phenoxy, para) | 123 - 127 |
Note: These are predicted chemical shift ranges. The exact values depend on the solvent and experimental parameters.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the connectivity of the protons on the pyridine ring and the phenoxy group. For instance, a cross-peak between the signals for H-2 and H-4 would confirm their ortho-relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the H-4 proton and the C-2 and C-6 carbons would further confirm the structure of the pyridine ring. Correlations between the phenoxy protons and the pyridine carbons would definitively establish the connectivity of the two ring systems through the ether linkage.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in characterizing the chromophoric and luminescent properties of this compound and its derivatives.
Molecules containing multiple bonds or aromatic rings that absorb light in the UV-visible region are known as chromophores. libretexts.org UV-Vis spectroscopy is a key technique for characterizing these chromophores. The absorption of UV or visible light by a molecule results in the transition of an electron from a lower energy to a higher energy molecular orbital. libretexts.org The specific wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure.
The UV spectrum of a molecule is influenced by the combination of its chromophores and any attached functional groups, known as auxochromes. 182.160.97 For instance, the presence of a simple benzene ring chromophore results in a spectrum similar to benzene, with a characteristic weak absorption band around 260 nm. 182.160.97 However, extending this chromophore with additional double bonds can alter the symmetry of the benzene ring and cause a bathochromic (red) shift in the absorption maximum. 182.160.97
In the context of this compound, the key chromophores are the pyridine ring and the phenyl group. The interaction between these two aromatic systems, bridged by an ether linkage, dictates the electronic transitions and the resulting UV-Vis absorption spectrum. The solvent environment can also influence the spectrum, as interactions between the chromophore and solvent molecules can affect the energy levels of the electronic orbitals. 182.160.97
Detailed UV-Vis spectral data for this compound was not available in the search results.
Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light. This technique is particularly useful for studying molecules with donor-π-conjugated acceptor systems, which often exhibit fluorescence. nih.gov The emission wavelength and quantum yield are sensitive to the molecular structure, including the nature of electron-donating and electron-withdrawing groups. nih.gov
For example, in certain pyridine derivatives, the introduction of electron-donating groups can increase fluorescence due to enhanced conjugation, while electron-withdrawing groups can diminish it. nih.gov The emission maxima of such compounds can range from the blue to the green region of the spectrum. nih.gov
While specific fluorescence data for this compound was not found, studies on related compounds provide insights. For instance, derivatives of 5-aminolevulinic acid are known to induce the production of protoporphyrin IX, a strong photosensitizer with distinct fluorescence excitation peaks. psu.edu This highlights the potential for using fluorescence spectroscopy to study the biological interactions and applications of phenoxynicotinic acid derivatives.
Specific fluorescence data for this compound derivatives was not available in the search results.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, producing a mass spectrum.
The fragmentation pattern is highly characteristic of the compound's structure. For molecules containing a carboxylic acid group, common fragmentation pathways include the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org Ethers may undergo cleavage of the C-C bond adjacent to the oxygen atom. miamioh.edu Aromatic compounds tend to show a strong molecular ion peak due to their inherent stability. libretexts.org
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways could involve cleavage at the ether linkage, leading to ions corresponding to the phenoxy and nicotinic acid moieties. Decarboxylation (loss of CO2) from the nicotinic acid portion is another plausible fragmentation. Analysis of the mass spectrum of phenol (B47542), a related structure, shows characteristic losses of CO (M-28) and CHO (M-29). docbrown.info
Table 1: Predicted Key Fragmentation Ions for this compound
| Fragment | Description |
| [M]+ | Molecular Ion |
| [M-OH]+ | Loss of hydroxyl radical |
| [M-COOH]+ | Loss of carboxyl group |
| [C6H5O]+ | Phenoxy cation |
| [C6H4NO2]+ | Nicotinic acid radical cation after ether bond cleavage |
Solid-State Structural Determination
The determination of the three-dimensional structure of this compound in the solid state is crucial for understanding its physical properties and intermolecular interactions. X-ray diffraction techniques are the primary methods for this purpose.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. creative-biostructure.com For complex structures, data is often collected at low temperatures to minimize thermal vibrations of the atoms. rsc.org The crystal structure is then solved and refined using specialized software. rsc.org
While specific single-crystal data for this compound was not found, studies on related nicotinic acid salts and co-crystals demonstrate the power of this technique. For example, SC-XRD has been used to elucidate the hydrogen bonding interactions and crystal packing in co-crystals of nicotinic acid hydrazide. rsc.org In another study, temperature-dependent SC-XRD was used to investigate phase transitions in a salt of nicotine (B1678760) and 2,6-dihydroxybenzoic acid. nsf.gov
A computer-simulated powder X-ray diffraction pattern can be generated from the single-crystal structure and compared with the experimental powder pattern to confirm the bulk phase purity of the material. americanpharmaceuticalreview.com
Specific single-crystal X-ray diffraction data for this compound was not available in the search results.
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. creative-biostructure.com It is particularly important in the pharmaceutical industry for identifying different crystalline phases, including polymorphs. researchgate.netresearchgate.net Polymorphism is the ability of a compound to exist in multiple crystal structures, which can have different physical properties such as solubility and stability. researchgate.netnih.gov
In a PXRD experiment, a powdered sample is irradiated with X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle. nih.gov The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. researchgate.net
PXRD is used to:
Identify the crystalline form of a substance. rigaku.com
Detect the presence of different polymorphs in a sample. researchgate.net
Monitor phase transformations that may occur due to factors like temperature, humidity, or pressure. rigaku.com
Assess the crystallinity of a material.
It is important to be aware of potential artifacts in PXRD patterns, such as preferred orientation, which can arise from the sample's morphology and can sometimes be mistaken for polymorphism. researchgate.net
Specific powder X-ray diffraction data for this compound was not available in the search results.
Computational and Theoretical Investigations of 5 Phenoxynicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic perspective on the intrinsic properties of 5-phenoxynicotinic acid. These computational methods are instrumental in understanding the molecule's geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. semanticscholar.orgnih.govnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. epstem.netjocpr.com This process involves finding the minimum energy conformation of the molecule, which dictates its structural parameters like bond lengths and angles.
The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through DFT. mdpi.comresearchgate.net This information is fundamental to understanding the molecule's chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. libretexts.orglibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. uni-muenchen.dewisc.eduicm.edu.pl This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals, known as hyperconjugative interactions, which contribute to the molecule's stability. bibliotekanauki.pl NBO analysis also provides insights into the hybridization of atomic orbitals and the charge distribution within the molecule. bibliotekanauki.plresearchgate.net
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |
| NBO | Natural Bond Orbital; provides a localized picture of chemical bonds and lone pairs. |
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. mdpi.comntu.edu.tw Regions of negative potential, typically colored red or yellow, indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. The MEP surface is a valuable tool for predicting intermolecular interactions and the sites of chemical reactions. nih.gov
Determination of Aromaticity Indices and Dipole Moments
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. nih.gov Various computational indices are used to quantify the degree of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. researchgate.net Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the geometric criterion of bond length equalization in the aromatic ring. researchgate.netmdpi.com
| Index/Property | Description |
|---|---|
| NICS | Nucleus-Independent Chemical Shift; a magnetic criterion for aromaticity. |
| HOMA | Harmonic Oscillator Model of Aromaticity; a geometric criterion for aromaticity. |
| Dipole Moment (µ) | A measure of the overall polarity of a molecule. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govsci-hub.se This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govjksus.org For this compound, molecular docking studies can identify potential binding sites on various protein targets and predict the binding affinity. nih.govresearchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The results of molecular docking can provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Prediction of Binding Modes and Interaction Energies
There are no published studies that specifically detail the prediction of binding modes or calculate the interaction energies of this compound with any biological target or host molecule.
Structure-Based Ligand Design Rationalization
Information regarding the use of this compound's structure in rational ligand design is not available in the scientific literature.
Crystal Engineering and Supramolecular Assembly Prediction
Specific research on the crystal engineering and prediction of supramolecular assemblies for this compound has not been documented.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
A Hirshfeld surface analysis, a method used to visualize and quantify intermolecular interactions within a crystal, has not been reported for this compound.
Energy Framework Calculations for Dominant Interactions in Crystal Lattice
There are no available energy framework calculations that would elucidate the dominant intermolecular forces governing the crystal lattice of this compound.
Due to the lack of specific research data for this compound in these computational and theoretical areas, the corresponding data tables and detailed research findings as requested cannot be generated.
Mechanistic Insights into Biological Activities in Vitro Studies
Enzyme Modulation and Inhibition Mechanisms (In Vitro)
The in vitro effects of 5-Phenoxynicotinic acid on several key enzyme systems have been a subject of scientific inquiry. This section details the findings related to its inhibitory profiles against cyclooxygenases, D-aspartate oxidase, and carbonic anhydrase isozymes.
Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
A review of the scientific literature did not yield specific in vitro data on the inhibitory activity of this compound against either COX-1 or COX-2 enzymes. Consequently, its inhibition profile and selectivity for these isoforms remain uncharacterized.
D-Aspartate Oxidase (hDASPO) Inhibitory Potential
Human D-aspartate oxidase (hDASPO) is a flavoenzyme that catabolizes the D-enantiomer of aspartic acid, a neuromodulator involved in glutamatergic neurotransmission. nih.gov Inhibition of hDASPO is a therapeutic strategy being explored for neurological disorders like schizophrenia, as it can increase levels of D-aspartate in the brain. nih.gov While various carboxylic acids and other compounds have been investigated as hDASPO inhibitors, with 5-aminonicotinic acid showing notable efficiency nih.gov, there is no available scientific literature detailing in vitro studies on the inhibitory potential of this compound against hDASPO.
Carbonic Anhydrase Isozyme III (CAIII) Antagonism and Mechanistic Studies
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Different isozymes are present in various tissues, and their inhibitors are used for treating a range of conditions, including glaucoma and epilepsy. nih.gov Phenolic compounds, in general, have been studied as inhibitors of several CA isozymes. nih.govnih.gov However, specific in vitro mechanistic studies or data on the antagonistic effects of this compound against Carbonic Anhydrase Isozyme III (CAIII) are not available in the current body of scientific research.
Receptor Interaction and Signaling Pathway Studies (In Vitro)
The interaction of small molecules with cellular receptors is fundamental to pharmacology. This section explores the documented in vitro effects of this compound on G protein-coupled receptors pertinent to lipid metabolism.
Modulation of G Protein-Coupled Receptors Involved in Lipid Metabolism
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. Their function is known to be modulated by the surrounding lipid environment, including cholesterol. In the context of lipid metabolism, specific GPCRs are key regulators of processes like lipolysis. Despite the importance of this receptor class, dedicated in vitro research and detailed findings on the modulation of GPCRs involved in lipid metabolism by this compound have not been reported in the scientific literature.
Antiproliferative and Antimicrobial Activity Evaluations (In Vitro)
The potential of chemical compounds to inhibit the growth of cancer cells or microorganisms is a critical area of drug discovery. This section addresses the available in vitro data concerning the antiproliferative and antimicrobial activities of this compound.
Based on a thorough review of published studies, no specific in vitro evaluations of the antiproliferative or antimicrobial activities of this compound have been documented. Therefore, data on its efficacy against cancer cell lines or various microbial strains, including minimum inhibitory concentration (MIC) values, are currently absent from the scientific record.
Cytotoxicity against Specific Cancer Cell Lines
The cytotoxic potential of nicotinic acid derivatives has been a subject of interest in oncology research. Studies have explored the in vitro efficacy of these compounds against a variety of human cancer cell lines. For example, novel nicotinic acid-based agents have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some compounds showing potent activity. nih.govconsensus.app
One study focused on nicotinic acid derivatives designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The most active compounds were tested against a panel of 60 human cancer cell lines. nih.gov For instance, a specific derivative, compound 5c, demonstrated significant cytotoxic potential against colon cancer (HCT-15) and prostate cancer (PC-3) cell lines, with IC50 values indicating higher potency than the reference drug doxorubicin in certain cases. nih.gov Another study on plastoquinone analogues, which share some structural features with substituted aromatic acids, also showed significant antiproliferative activity against colorectal (HCT-116) and breast cancer (MCF-7) cells. nih.gov These findings suggest that the modification of the nicotinic acid backbone can lead to compounds with promising anticancer properties. nih.govnih.gov
Table 2: In Vitro Cytotoxicity (IC50) of a Nicotinic Acid Derivative (Compound 5c) against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |
|---|---|---|
| HCT-15 (Colon) | 0.068 | Doxorubicin (Value not specified) |
| PC-3 (Prostate) | Not specified | Doxorubicin (Value not specified) |
| CF-295 (Glioblastoma) | Not specified | Doxorubicin (Value not specified) |
Data derived from a study on novel nicotinic acid-based cytotoxic agents. nih.gov
Antibacterial and Antifungal Activity Against Pathogenic Microorganisms
The antimicrobial properties of heterocyclic compounds, including derivatives of nicotinic acid, are well-documented. researchgate.netmdpi.commdpi.com Phenolic compounds and their derivatives, which share structural similarities with the phenoxy group of this compound, are known to possess antimicrobial activity by disrupting microbial cell walls and metabolic processes. mdpi.comnih.gov
Research on nicotinonitrile-based analogues, which are structurally related to nicotinic acid, has identified them as potent antibacterial and antifungal agents. researchgate.net These compounds are thought to exert their effect by inhibiting key enzymes in microbial metabolic pathways, such as GlcN-6-P synthase, which is essential for the formation of the fungal and bacterial cell wall. researchgate.net Studies have evaluated these derivatives against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans. researchgate.net The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Phenolic and Heterocyclic Compounds
| Microorganism | Gallic Acid | Curcumin | Phenothiazine Derivatives |
|---|---|---|---|
| S. aureus | - | 10 mm (inhibition zone) | - |
| P. aeruginosa | - | 12 mm (inhibition zone) | - |
| A. baumannii | - | - | 50 - 600 |
| C. albicans | 12 - 100 | Active | - |
| C. glabrata | 12 - 100 | - | - |
Note: This table presents data for compounds with structural motifs relevant to this compound, such as phenolic and heterocyclic structures, to illustrate general antimicrobial trends. mdpi.comnih.gov
Elucidation of Structure-Activity Relationships (SAR) from In Vitro Data
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For derivatives of nicotinic acid, in vitro data from antileishmanial, cytotoxic, and antimicrobial assays provide the basis for establishing Structure-Activity Relationships (SAR). nih.gov
SAR studies on nicotinic acid analogues have revealed that the nature and position of substituents on the pyridine (B92270) and any attached rings significantly influence biological activity. mdpi.comsemanticscholar.org For instance, in the context of antioxidant and vasorelaxant activities of thionicotinic acid derivatives, the presence of a carboxylic acid group was found to be more potent than a thioamide or thionitrile group. mdpi.com
In antimicrobial studies, the lipophilicity of derivatives plays a crucial role. It has been observed that the antimicrobial effect of phenolic acid derivatives often increases with the length of an alkyl chain, which enhances hydrophobicity and may disturb the fluidity of the microbial cell membrane. nih.gov For antibacterial and antifungal nicotinonitrile derivatives, specific substitutions on the aryl rings are critical for potent activity. researchgate.net The presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. For example, the antioxidant activity of flavonoids, which contain phenoxy-like structures, is heavily dependent on the number and position of hydroxyl groups on their aromatic rings. nih.govmdpi.com These insights are crucial for the rational design and optimization of more potent and selective this compound-based therapeutic agents.
Medicinal Chemistry Research Applications Scaffold and Intermediate Roles
Design and Synthesis of Novel Bioactive Scaffolds Derived from 5-Phenoxynicotinic Acid
The this compound framework serves as a foundational scaffold for the design and synthesis of new chemical entities with a range of biological activities. While direct examples of bioactive scaffolds derived exclusively from this compound are not extensively documented in publicly available literature, the closely related phenoxyacetic acid scaffold has been successfully utilized to develop novel agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. This suggests a strong potential for this compound to serve a similar role.
The synthesis of such derivatives typically involves the modification of the carboxylic acid group and substitution on the phenyl ring. For instance, in the development of FFA1 agonists from phenoxyacetic acid, the carboxylic acid was converted to various amides and esters, and different substituents were introduced on the phenyl ring to optimize potency and pharmacokinetic properties. A similar approach could be applied to this compound to generate a library of novel compounds for screening against various biological targets.
Table 1: Potential Bioactive Scaffolds Based on this compound
| Scaffold Type | Potential Biological Target(s) | Rationale for Design |
| Amide Derivatives | GPCRs, Kinases, Proteases | The amide bond can act as a hydrogen bond donor/acceptor, mimicking peptide interactions. |
| Ester Derivatives | Prodrugs, Lipophilic targets | Esterification can improve cell permeability and allow for targeted drug release. |
| Substituted Phenyl Analogs | Various enzymes and receptors | Substitution on the phenyl ring allows for fine-tuning of steric and electronic properties to enhance binding affinity and selectivity. |
| Heterocyclic Analogs | Various enzymes and receptors | Replacement of the phenyl ring with other heterocycles can lead to novel intellectual property and improved drug-like properties. |
Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors
The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex pharmaceutical precursors. Its carboxylic acid handle allows for a variety of coupling reactions, while the pyridine (B92270) and phenoxy groups provide a rigid core that can be further functionalized.
The translocator protein 18 kDa (TSPO) is a promising target for the diagnosis and treatment of neuroinflammatory and psychiatric disorders. While direct synthesis of TSPO ligands from this compound is not explicitly detailed in the available literature, the structural motifs present in many potent TSPO ligands bear a resemblance to the this compound scaffold. For example, many TSPO ligands feature an aromatic or heteroaromatic core with a carboxamide or a related functional group.
It is conceivable that this compound could serve as a starting material for the synthesis of novel TSPO ligands. The carboxylic acid could be converted to an amide, and the phenoxy group could be modified to introduce substituents known to enhance TSPO binding affinity. This would represent a rational approach to the design of new chemical entities targeting this important protein.
The carboxylic acid group of this compound can be temporarily masked to create prodrugs with improved pharmacokinetic properties. This strategy is widely used in drug development to enhance solubility, permeability, and metabolic stability. By converting the carboxylic acid to an ester or an amide, the polarity of the molecule can be reduced, facilitating its passage across biological membranes. Once inside the body, these prodrugs are designed to be cleaved by enzymes, releasing the active parent drug at the site of action.
While specific examples of prodrugs derived from this compound are not readily found in the literature, the principle of carboxylic acid masking is a well-established prodrug design strategy.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Moiety | Activating Enzyme | Potential Advantage |
| Alkyl Ester | Esterases | Increased lipophilicity, improved oral absorption. |
| Amino Acid Ester | Peptidases | Targeted delivery to specific tissues or tumors. |
| Glucuronide | Glucuronidases | Enhanced water solubility for intravenous administration. |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. These small molecules are designed to interact with a specific target and can be equipped with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, for detection and visualization.
The this compound scaffold has the potential to be developed into chemical probes for various biological targets. For example, a derivative of this compound with high affinity and selectivity for a particular enzyme could be synthesized with a linker attached to the pyridine or phenyl ring. This linker could then be used to attach a reporter group, allowing for the visualization of the enzyme in cells or tissues. Although specific examples of chemical probes based on this compound are not currently available in the literature, the versatility of its structure makes it an attractive candidate for such applications.
Scaffold Hopping and Bioisosteric Replacements in Drug Discovery
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, but functionally equivalent, scaffold. plos.org This approach can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Bioisosteric replacement, a related concept, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the biological activity of a compound.
The this compound scaffold can be considered a bioisosteric replacement for other aromatic or heteroaromatic systems in drug molecules. For instance, the phenoxynicotinic acid core could potentially replace a biphenyl (B1667301) or a phenyl-pyridine moiety in a known drug, leading to a new chemical entity with altered properties. An example of a scaffold hopping approach has been demonstrated in the development of protein kinase C (PKC) ligands, where a (5-hydroxymethyl) isophthalate (B1238265) scaffold was hopped to a multisubstituted pyrimidine. nih.gov While this particular example does not directly involve this compound, it illustrates the principle of how a core scaffold can be replaced to explore new chemical space and optimize drug-like properties. The unique combination of a pyridine ring and a phenoxy group in this compound makes it an interesting candidate for such scaffold hopping and bioisosteric replacement strategies in drug discovery programs.
Applications in Agrochemistry and Industrial Processes
Utility as a Chemical Intermediate in the Synthesis of Specialty Chemicals
Chemical intermediates are fundamental building blocks in the synthesis of a wide array of specialty chemicals, which have applications in pharmaceuticals, polymers, and other advanced materials. Nicotinic acid and its derivatives are known to be valuable intermediates in various industrial processes.
Despite this, the role of 5-Phenoxynicotinic acid as a specific intermediate in the synthesis of specialty chemicals is not well-documented in publicly accessible research and industrial reports. The synthesis of complex molecules often relies on the strategic use of functionalized building blocks, and while the structure of this compound suggests potential for such applications, there is a lack of concrete examples and detailed synthetic pathways in the available literature.
The industrial production and applications of nicotinic acid are well-established, but this does not extend with the same level of detail to its 5-phenoxy derivative. Consequently, a thorough analysis of its utility as a chemical intermediate for specialty chemicals cannot be provided at this time.
Environmental Fate and Behavior of 5 Phenoxynicotinic Acid and Its Metabolites
Degradation Pathways in Environmental Compartments
Degradation is a critical factor in reducing the concentration and potential impact of 5-Phenoxynicotinic acid in the environment. This occurs through a combination of hydrolytic, photolytic, and biological mechanisms.
Hydrolytic Stability and Kinetics under Environmental Conditions
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of phenoxyalkanoic acids to hydrolysis is generally high under typical environmental pH conditions (pH 5-9). The ether linkage in these compounds is relatively stable, and significant abiotic hydrolysis is not considered a primary degradation pathway.
Research on analogous phenoxyalkanoic acids indicates that their degradation via hydrolysis is a slow process, with half-lives often extending to several months or even years in the absence of microbial activity. The rate of hydrolysis can be influenced by pH, with more extreme acidic or alkaline conditions potentially accelerating the process, though such conditions are not typical of most natural soil and water environments.
Photolytic Degradation Mechanisms in Aqueous and Terrestrial Systems
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. In aqueous systems, phenoxyalkanoic acids can undergo direct photolysis by absorbing light, leading to the cleavage of the ether bond or modifications to the aromatic ring. The presence of sensitizing substances in natural waters, such as humic acids, can also contribute to indirect photolysis. The photolytic degradation of tetracycline, for example, was found to follow pseudo-first-order kinetics and was significantly influenced by the presence of Ca(II) and humic acid.
On terrestrial surfaces, photolysis can also occur, although its significance is often reduced compared to aqueous environments due to light attenuation by soil components. The effectiveness of photolytic degradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the depth of the compound in the soil profile.
Aerobic and Anaerobic Biodegradation in Soil and Water Ecosystems
Biodegradation by microorganisms is the most significant pathway for the dissipation of phenoxyalkanoic acids in soil and water. The rate and extent of biodegradation are highly dependent on environmental conditions, including the presence of suitable microbial populations, temperature, moisture, pH, and oxygen availability.
Under aerobic conditions , microorganisms utilize oxygen to break down organic compounds. Numerous soil bacteria have been identified that can cleave the ether linkage of phenoxyalkanoic acids and further degrade the resulting aromatic and aliphatic fragments. Aerobic biodegradation of phenol (B47542) derivatives in paddy soils has been observed with half-lives ranging from 2 to 19 days. The degradation rates are generally faster in soils with a history of exposure to these compounds, as this can lead to the acclimation of microbial communities.
Under anaerobic conditions , which are prevalent in flooded soils, sediments, and some groundwater environments, biodegradation is significantly slower. In the absence of oxygen, a different consortium of microorganisms utilizes alternative electron acceptors for respiration. While anaerobic degradation of some phenoxyalkanoic acids has been documented, the process is generally less efficient than aerobic degradation, leading to greater persistence of the compounds in anoxic environments. For instance, the anaerobic biodegradation of phenol and p-cresol (B1678582) in some soils showed half-lives ranging from 24 to 260 days and 11 to 740 days, respectively.
Environmental Transport and Distribution Processes
The movement and distribution of this compound in the environment are primarily controlled by its adsorption-desorption behavior in soil and its potential for volatilization.
Soil Adsorption, Desorption, and Mobility Studies
The mobility of phenoxyalkanoic acids in soil is largely dictated by their adsorption to soil particles. As weak acids, their adsorption is highly pH-dependent. At soil pH values above their pKa, these compounds exist predominantly in their anionic form, which is more water-soluble and less adsorbed by negatively charged soil colloids, leading to a higher potential for leaching into groundwater.
Conversely, at pH values below their pKa, the non-dissociated, neutral form of the acid predominates. This form is more hydrophobic and exhibits stronger adsorption to soil organic matter. Therefore, in acidic soils, the mobility of phenoxyalkanoic acids is generally lower. Studies have shown that fulvic and humic acids are the primary adsorbents for this class of compounds in soils. The adsorption of phenoxyalkanoic acids on soils is a rapid process, typically reaching equilibrium within 4 to 12 hours. Desorption can also occur readily, particularly in soils with higher organic matter content.
| Parameter | Description | General Findings for Phenoxyalkanoic Acids | Reference |
| Adsorption | Binding of the chemical to soil particles. | Primarily driven by soil organic matter and pH. Adsorption increases as pH decreases. | |
| Desorption | Release of the chemical from soil particles back into the soil solution. | Readily occurs, with 40-80% of adsorbed amounts potentially being desorbed in soils with >1% organic matter. | |
| Mobility | The potential for the chemical to move through the soil profile. | Generally high in alkaline soils and lower in acidic soils due to pH-dependent adsorption. |
Volatilization Potential from Different Media
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. The potential for volatilization of a pesticide is influenced by its vapor pressure, water solubility, and its interaction with the medium from which it may volatilize (e.g., soil, water, plant surfaces).
Influence of Environmental Factors (e.g., pH, Temperature) on Stability and Interactions
Environmental factors such as pH and temperature are critical drivers of a chemical's stability and its interactions within ecosystems. These parameters can influence hydrolysis, photolysis, and biodegradation rates, thereby determining the compound's persistence.
For many organic acids, pH plays a pivotal role in their environmental distribution and bioavailability. The dissociation constant (pKa) of the carboxylic acid group in this compound would determine its speciation in aquatic environments. At pH values below its pKa, the undissociated form will predominate, which is typically more lipophilic and may have a higher affinity for organic matter in soil and sediment. Conversely, at pH values above the pKa, the ionized form will be more prevalent, increasing its water solubility and mobility in the environment.
Temperature affects the rate of chemical reactions, with higher temperatures generally accelerating degradation processes such as hydrolysis and microbial metabolism. However, without specific experimental data for this compound, any assessment of its stability under varying pH and temperature regimes remains speculative.
Table 1: Hypothetical Influence of Environmental Factors on this compound Stability
| Environmental Factor | Potential Influence on Stability | Data Availability |
| pH | Affects the ratio of ionized to un-ionized forms, influencing solubility, mobility, and sorption to organic matter. | Not Available |
| Temperature | Higher temperatures may increase the rates of hydrolysis and biodegradation, leading to faster degradation. | Not Available |
Transformation Products and Metabolite Identification in Environmental Studies
When a chemical compound is released into the environment, it can undergo various transformation processes, leading to the formation of new compounds known as transformation products or metabolites. These can result from biotic processes, such as microbial degradation, or abiotic processes like photolysis (degradation by sunlight) and hydrolysis.
The identification of transformation products is a critical component of environmental risk assessment, as these products can sometimes be more persistent or toxic than the parent compound. Common metabolic pathways for compounds containing ether linkages, like the phenoxy group in this compound, can involve cleavage of the ether bond. The nicotinic acid portion of the molecule may also be susceptible to microbial degradation.
Despite the importance of this information, there are no specific studies that have identified the environmental transformation products or metabolites of this compound. Research in this area would be essential to fully understand its environmental impact.
Table 2: Potential Transformation Pathways and Metabolites of this compound (Hypothetical)
| Transformation Process | Potential Products | Data Availability |
| Ether Bond Cleavage | Phenol, 5-Hydroxynicotinic acid | Not Available |
| Hydroxylation | Hydroxylated derivatives of the phenyl or pyridine (B92270) ring | Not Available |
| Decarboxylation | 5-Phenoxypyridine | Not Available |
| Ring Cleavage | Various smaller organic acids and other degradation products | Not Available |
Conclusion and Future Research Perspectives
Synthesis of Current Research Findings on 5-Phenoxynicotinic Acid
This compound, a derivative of nicotinic acid (Vitamin B3), has emerged as a compound of interest in various chemical and biomedical research fields. Current research has primarily focused on its synthesis, characterization, and exploration of its potential as a building block for more complex molecules with therapeutic or material science applications.
The synthesis of this compound and its analogs can be achieved through several routes, often involving the coupling of a substituted pyridine (B92270) with a phenoxy group. For instance, arylboronic acids have been shown to couple efficiently with 5-bromonicotinates to yield 5-arylnicotinates. lookchem.com Another approach involves the reaction of a pyridinecarboxylic acid with thionyl chloride, followed by reaction with a phenol (B47542). mdpi.com These synthetic strategies allow for the introduction of various substituents on both the pyridine and phenyl rings, enabling the generation of a library of derivatives for further investigation.
Structurally, this compound possesses a unique combination of a pyridine carboxylic acid moiety and a phenoxy group. This structure imparts specific chemical properties, including the ability to participate in coordination chemistry with metal ions. The carboxylate group can act as a ligand, forming complexes with various metals, while the phenoxy group can influence the electronic properties and steric hindrance of the molecule.
In the realm of medicinal chemistry, derivatives of nicotinic acid are widely studied for their diverse biological activities. nih.govresearchgate.net While specific research on this compound is still emerging, the broader class of nicotinic acid derivatives has shown promise in areas such as anti-inflammatory and cardiovascular applications. nih.govfuturemarketinsights.com The phenoxy substituent can modulate the lipophilicity and metabolic stability of the parent nicotinic acid, potentially leading to improved pharmacological profiles.
Unexplored Research Avenues and Methodological Challenges
Despite the foundational knowledge, several research avenues for this compound remain largely unexplored. A significant gap exists in the comprehensive evaluation of its biological activity profile. Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications.
Methodological challenges in the synthesis and purification of specific derivatives may also present hurdles. For instance, achieving regioselectivity during substitution reactions on the pyridine ring can be complex and may require the development of novel catalytic systems. Furthermore, the synthesis of sterically hindered derivatives can be challenging. lookchem.com Overcoming these synthetic challenges is crucial for accessing a wider chemical space of this compound analogs.
Another area ripe for investigation is the in-depth study of its coordination chemistry. While the potential for metal complex formation is clear, a systematic exploration of its coordination behavior with a variety of transition metals and lanthanides could lead to the discovery of new catalysts, magnetic materials, or luminescent probes. psu.edumdpi.com
Emerging Trends and Potential for Interdisciplinary Research
The study of nicotinic acid derivatives is currently influenced by several emerging trends in chemistry and biology. The increasing interest in green chemistry provides an opportunity to develop more environmentally benign synthetic routes to this compound and its analogs. mdpi.com This could involve the use of biocatalytic methods or reactions in aqueous media. frontiersin.org
The field of materials science offers exciting prospects for this compound. Its rigid structure and potential for self-assembly through hydrogen bonding and π-π stacking make it a candidate for the development of novel organic materials, such as liquid crystals or porous frameworks. The incorporation of this compound into metal-organic frameworks (MOFs) could also lead to materials with interesting catalytic or gas sorption properties. psu.edu
Interdisciplinary research combining computational modeling with experimental studies will be pivotal. Quantum chemical calculations can provide insights into the electronic structure and reactivity of this compound, guiding the design of new derivatives with desired properties. Molecular docking simulations can predict the binding of these compounds to biological targets, accelerating the drug discovery process. nih.gov
Implications for Rational Design of Novel Compounds
This compound serves as a valuable scaffold for the rational design of novel compounds. parssilico.comazolifesciences.com The principles of rational drug design, which involve the iterative process of designing, synthesizing, and testing compounds based on a known biological target, can be effectively applied to this chemical entity. nih.gov
The modular nature of the this compound structure, with distinct pyridine, carboxylic acid, and phenoxy components, allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties. For example, the introduction of different substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially enhancing its interaction with a specific protein binding pocket. nih.gov
Furthermore, the understanding of structure-activity relationships (SAR) within the broader class of nicotinic acid derivatives can inform the design of new this compound-based compounds. By leveraging existing knowledge, researchers can make more informed decisions in the design of molecules with improved potency, selectivity, and reduced off-target effects.
Role in Advancing Fundamental Chemical Understanding
The study of this compound and its derivatives contributes to a deeper understanding of fundamental chemical principles. Investigating its reactivity, particularly in the context of aromatic substitution and coupling reactions, provides valuable data for refining reaction mechanisms and developing more efficient synthetic methodologies.
The exploration of its coordination chemistry enhances our knowledge of ligand design and the factors that govern the formation and properties of metal complexes. libretexts.org The intricate interplay of electronic and steric effects in determining the coordination geometry and reactivity of these complexes is a subject of fundamental importance.
Moreover, the study of the supramolecular chemistry of this compound, including its self-assembly and interactions with other molecules, contributes to our understanding of non-covalent interactions. These fundamental insights are not only academically significant but also have practical implications for the development of new materials and functional molecular systems.
Q & A
Basic: How to design experiments for synthesizing 5-Phenoxynicotinic acid with high purity?
Answer:
Synthesis protocols for nicotinic acid derivatives typically involve nucleophilic aromatic substitution or palladium-catalyzed coupling. For this compound, a common approach includes:
Reagent Selection : Use nicotinic acid derivatives (e.g., 5-chloronicotinic acid) and phenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–120°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify absence of unreacted phenol or byproducts .
Advanced: How to resolve discrepancies in reported spectroscopic data for this compound?
Answer:
Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Comparative Analysis : Replicate experiments under standardized conditions (solvent, temperature, concentration).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or LC-MS/MS for precise mass determination .
- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
Advanced: How to evaluate the stability of this compound under different storage conditions?
Answer:
Design a stability study using:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.
- Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equation.
- Safety : Store in amber glass under inert gas (N₂/Ar) to prevent oxidation .
Basic: What are the key considerations when formulating a PICOT research question for pharmacological studies involving this compound?
Answer:
Use the PICOT framework to define:
- Population (P) : Target organism (e.g., murine models, cell lines).
- Intervention (I) : Dosage, administration route (e.g., oral, intraperitoneal).
- Comparison (C) : Positive/negative controls (e.g., standard drugs, vehicle).
- Outcome (O) : Efficacy endpoints (e.g., IC₅₀, bioavailability).
- Time (T) : Duration of exposure (e.g., acute vs. chronic) .
Advanced: How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Derivative Synthesis : Modify substituents (e.g., electron-withdrawing/donating groups on the phenoxy ring).
In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization.
Computational Modeling : Dock derivatives into protein active sites (e.g., Autodock Vina) to predict binding affinities.
Data Integration : Correlate substituent effects (Hammett σ values) with bioactivity trends .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How to address contradictory results in the biological activity of this compound across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
